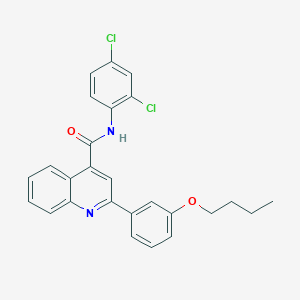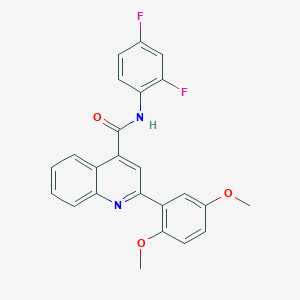![molecular formula C25H26ClNO4S B452628 Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B452628.png)
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is a complex organic compound with the molecular formula C25H26ClNO4S It is characterized by the presence of a thiophene ring, a chlorophenoxy group, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-(4-chlorophenoxy)-2-methylpropanoic acid and 2,4-dimethylphenylamine. These intermediates are then subjected to a series of reactions, including esterification, amidation, and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification by recrystallization, and quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
- Methyl 2-(3,4-dimethylphenoxy)propanoate
Uniqueness
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C25H26ClNO4S |
|---|---|
Peso molecular |
472g/mol |
Nombre IUPAC |
methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H26ClNO4S/c1-14-7-12-19(15(2)13-14)20-16(3)32-22(21(20)23(28)30-6)27-24(29)25(4,5)31-18-10-8-17(26)9-11-18/h7-13H,1-6H3,(H,27,29) |
Clave InChI |
VBYPAYHILZVWAR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B452545.png)
![N-benzyl-5-(4-bromophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452546.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452547.png)
![5-(4-bromophenyl)-3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452550.png)
![5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452551.png)



![Methyl 2-[(1-adamantylacetyl)amino]-4-(4-butylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452559.png)


![3-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B452565.png)
![Propyl 2-[(4-methoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452566.png)
![2-(1-adamantyl)-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B452567.png)
